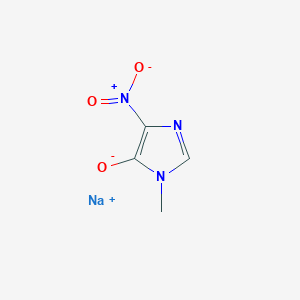

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate

Description

Properties

IUPAC Name |

sodium;3-methyl-5-nitroimidazol-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3.Na/c1-6-2-5-3(4(6)8)7(9)10;/h2,8H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDKQRVWAYCZEM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Characterization of Azathioprine Impurity E Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Azathioprine Impurity E sodium salt, a known process-related impurity of the immunosuppressive drug, azathioprine. Delving into its chemical identity, structural elucidation, and analytical characterization, this document serves as a vital resource for professionals engaged in the quality control, process development, and regulatory submission of azathioprine-containing pharmaceutical products.

Introduction: The Significance of Impurity Profiling in Azathioprine

Azathioprine is a critical immunosuppressive agent used in organ transplantation and for the treatment of autoimmune diseases.[1] As a prodrug, it is converted in the body to 6-mercaptopurine (6-MP), which then exerts its therapeutic effects by interfering with DNA synthesis.[2][3] The manufacturing process of azathioprine, like any synthetic chemical process, can result in the formation of impurities. Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product. Azathioprine Impurity E is one such process-related impurity, recognized by the European Pharmacopoeia (EP), making its thorough understanding a matter of compliance and patient safety.[4]

Chemical Identity and Physicochemical Properties

Azathioprine Impurity E sodium salt is a specific, well-characterized chemical entity. A clear understanding of its fundamental properties is the first step in its effective control.

Chemical Name: 1-Methyl-4-nitro-1H-imidazol-5-ol Sodium Salt[4][5] Synonyms: Sodium 1-Methyl-4-nitro-1H-imidazol-5-olate, Azathioprine BP Impurity E[6][7]

Structural Information:

The chemical structure of Azathioprine Impurity E sodium salt is distinct from the active pharmaceutical ingredient, azathioprine. It is an imidazole derivative, which is a key structural component of azathioprine itself.

Molecular Formula: C₄H₄N₃NaO₃[5][8] Molecular Weight: 165.08 g/mol [5][8] CAS Number:

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of Azathioprine Impurity E sodium salt, which are crucial for its handling, storage, and analytical method development.

| Property | Value | Reference(s) |

| Appearance | Yellow Solid | [4] |

| Solubility | Soluble in Methanol (MEOH), Dimethyl sulfoxide (DMSO) | [4] |

| Storage | 2-8 °C | [4] |

Structural Elucidation and Analytical Characterization

The definitive identification and quantification of Azathioprine Impurity E sodium salt rely on a suite of modern analytical techniques. While specific spectra for individual batches are provided by reference standard suppliers, this section outlines the principles and expected outcomes of these analytical methods.[4][6]

Spectroscopic Characterization

¹H-NMR spectroscopy is a powerful tool for confirming the structure of Azathioprine Impurity E. The expected proton signals would correspond to the methyl group and the imidazole ring proton. The chemical shifts and coupling patterns would be consistent with the substituted imidazole structure.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the sodium salt, electrospray ionization (ESI) in negative mode would likely show an ion corresponding to the free base (C₄H₅N₃O₃) at m/z 143.10. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10]

The IR spectrum of Azathioprine Impurity E sodium salt would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include those for the nitro group (NO₂), the C-N and C=N bonds of the imidazole ring, and the O-Na bond.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of Azathioprine Impurity E from the bulk drug and other related substances.

A validated Ultra-Performance Liquid Chromatography (UPLC) method has been reported for the determination of azathioprine and its process-related impurities.[11] This method provides a rapid and robust separation, essential for quality control in a manufacturing environment.

Experimental Protocol: UPLC Method for Azathioprine Impurities [11]

-

Column: Acquity UPLC BEH C18, 100 × 2.1 mm, 1.7 µm

-

Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water and acetonitrile.

-

Flow Rate: 0.35 mL/min

-

Detection: UV at 220 nm

-

Column Temperature: As per method validation, typically ambient or slightly elevated.

-

Injection Volume: Appropriate for the concentration range being studied.

-

Data Analysis: The retention time and peak area of Azathioprine Impurity E are compared to a certified reference standard for identification and quantification.

The following diagram illustrates a typical workflow for the analytical characterization of Azathioprine Impurity E.

Caption: Figure 1: Analytical Workflow for Azathioprine Impurity E.

Formation and Synthetic Pathway

Understanding the origin of an impurity is crucial for its control. Azathioprine Impurity E is a process-related impurity, meaning it is formed during the synthesis of azathioprine. The synthesis of azathioprine generally involves the reaction of 6-mercaptopurine with a substituted imidazole, specifically 5-chloro-1-methyl-4-nitroimidazole.[2]

Azathioprine Impurity E can arise from the hydrolysis of the starting material, 5-chloro-1-methyl-4-nitroimidazole, or from unreacted starting material that is subsequently hydrolyzed during workup or storage.

The following diagram outlines the general synthetic pathway of azathioprine and the potential point of formation for Impurity E.

Caption: Figure 2: Azathioprine Synthesis and Impurity E Formation.

Controlling the formation of Impurity E involves optimizing the reaction conditions to favor the desired coupling reaction and minimizing the presence of water and excess base, which can promote hydrolysis.

Toxicological Significance and Regulatory Context

While azathioprine itself has a well-documented toxicity profile, including myelosuppression and an increased risk of neoplasia, the specific toxicological data for Azathioprine Impurity E is not extensively published in the public domain.[12][13][14] However, as a process-related impurity, its levels in the final drug substance are strictly controlled by pharmacopeias and regulatory agencies. The European Pharmacopoeia lists it as a specified impurity, and therefore, its presence must be monitored and kept below a defined threshold. The qualification and use of impurity standards are essential for pharmaceutical development and regulatory compliance.[3]

Conclusion

A thorough understanding of Azathioprine Impurity E sodium salt is indispensable for any scientific professional involved in the development, manufacturing, or quality control of azathioprine. This guide has provided a detailed overview of its chemical structure, analytical characterization methods, synthetic origin, and regulatory importance. By employing the described analytical techniques and understanding its formation pathway, researchers and manufacturers can effectively monitor and control this impurity, ensuring the quality, safety, and efficacy of azathioprine for patients worldwide.

References

- Allmpus. azathioprine ep impurity e. Allmpus - Research and Development. Accessed February 20, 2024.

- Chemicea Pharmaceuticals. Azathioprine EP Impurity E | CAS No- 35681-68-6 | NA. Chemicea Pharmaceuticals. Accessed February 20, 2024.

- BenchChem. The Genesis of a Groundbreaking Immunosuppressant: A Technical History of Azathioprine's Discovery and Synthesis. BenchChem. Published 2025.

- Allmpus. azathioprine ep impurity e. Allmpus - Research and Development. Accessed February 20, 2024.

- The Pure Chem. Azathioprine EP Impurity E. The Pure Chem. Accessed February 20, 2024.

- ChemicalBook. Azathioprine EP Impurity E | 35681-68-6. ChemicalBook.

- SynThink. Azathioprine EP Impurities & USP Related Compounds. SynThink. Accessed February 20, 2024.

- Simson Pharma Limited. Azathioprine EP Impurity E Na Salt | CAS No- 35681-68-6. Simson Pharma Limited. Accessed February 20, 2024.

- RSC Publishing. A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug. RSC Publishing. Published 2011.

- Pharmaffiliates. Azathioprine-Impurities.

- PubChem. Azathioprine.

- USP. USP Monographs: Azathioprine. uspbpep.com. Accessed February 20, 2024.

- Lund University Publications. Ozonation-Induced Changes of Azathioprine and Flutamide.

- Davadra PM, Mepal VV, Jain MR, Joshi CG, Bapodra AH. A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug. Anal Methods. 2011;3(1):198-204.

- FDA. IMURAN (azathioprine).

- Pharmaffiliates. 35681-68-6 | Product Name : Azathioprine - Impurity E (Sodium Salt).

- Veeprho. Azathioprine EP Impurity E Sodium Salt | CAS 35681-68-6. Veeprho. Accessed February 20, 2024.

- Teva Canada Limited. AZATHIOPRINE - PRODUCT MONOGRAPH. Published June 16, 2016.

- FDA. PRODUCT INFORMATION IMURAN (azathioprine) 100 mg (as the sodium salt) for I.V. injection, equivalent to 100 mg azathioprine ster.

- Pharmaffiliates. CAS No : 73703-74-9 | Product Name : Azathioprine - Impurity E | Chemical Name : 1-Methyl-4-nitro-1H-imidazol-5-ol.

- Simson Pharma Limited. Azathioprine EP impurity E | CAS No- NA. Simson Pharma Limited. Accessed February 20, 2024.

- SynThink. Azathioprine EP Impurity E | 73703-74-9 (free base); 35681-68-6(sodium salt). SynThink. Accessed February 20, 2024.

- Jain PS, Thakre P, Chaudhari AJ, Chavhan ML, Surana SJ. Determination of azathioprine in bulk and pharmaceutical dosage form by HPTLC. J Pharm Bioallied Sci. 2012;4(4):318-321.

- Gross WL. Azathioprine - Its toxicity and side effects.

Sources

- 1. Azathioprine | C9H7N7O2S | CID 2265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. allmpus.com [allmpus.com]

- 5. Separation of Azathioprine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00406E [pubs.rsc.org]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. research.uni-luebeck.de [research.uni-luebeck.de]

Technical Monograph: 1-Methyl-4-Nitro-1H-Imidazol-5-ol Sodium Salt

Critical Process Intermediate & Azathioprine Impurity Standard

Executive Summary & Molecular Identity[1][2]

1-Methyl-4-nitro-1H-imidazol-5-ol sodium salt (CAS: 35681-68-6) serves a dual role in pharmaceutical chemistry: it is the stable salt form of a key synthetic precursor and a critical degradation marker (Impurity E) for the immunosuppressant Azathioprine .[1]

Functionally, the 1-methyl-4-nitroimidazole moiety acts as an "electron-deficient mask" in drug design. In Azathioprine, this ring protects the thiol group of 6-mercaptopurine, rendering the prodrug inactive until metabolic cleavage occurs.[2] The 5-ol sodium salt represents the thermodynamically stable hydrolysis product of this system, making it essential for stability-indicating analytical method development.

Molecular Specifications

| Property | Specification |

| Systematic Name | Sodium 1-methyl-4-nitro-1H-imidazol-5-olate |

| Neutral Form CAS | 73703-74-9 (5-hydroxy-1-methyl-4-nitroimidazole) |

| Salt Form CAS | 35681-68-6 |

| Molecular Formula | |

| Molecular Weight | 165.08 g/mol |

| Regulatory ID | Azathioprine Impurity E (BP/EP) |

| Appearance | Pale yellow to orange crystalline solid |

| Solubility | High aqueous solubility (unlike neutral form); soluble in DMSO |

Structural Dynamics & Tautomerism

Understanding the reactivity of this molecule requires analyzing its tautomeric equilibrium. The neutral compound exists in equilibrium between the 5-hydroxy (enol) and 5-one (keto) forms.

In the sodium salt, the proton is removed, generating an ambient anion where the negative charge is delocalized between the oxygen and the nitro-substituted imidazole ring. This delocalization is driven by the strong electron-withdrawing effect of the 4-nitro group (

Visualization: Tautomeric Equilibrium & Salt Formation[1]

Figure 1: The 4-nitro group stabilizes the anionic charge, shifting equilibrium toward the salt form in basic media.

Synthetic Utility & Azathioprine Lifecycle[1][4][6][7]

The 5-ol salt is pivotal in the "Lifecycle of Azathioprine"—both in its creation and its destruction.

The Activation Pathway (Synthesis)

The 5-ol itself is not electrophilic enough to couple with 6-mercaptopurine. It must be "activated" by converting the hydroxyl group into a leaving group (typically a chloride).

-

Precursor: 1-Methyl-4-nitro-1H-imidazol-5-ol.

-

Activation: Reaction with Phosphorus Oxychloride (

) or -

Active Intermediate: 5-Chloro-1-methyl-4-nitroimidazole (CAS 4897-25-0).

-

Coupling: The 5-chloro derivative undergoes Nucleophilic Aromatic Substitution (

) with 6-Mercaptopurine to form Azathioprine.

The Degradation Pathway (Analysis)

Under alkaline stress (pH > 10) or thermal stress, the thioether bond in Azathioprine hydrolyzes. The imidazole ring acts as the leaving group, regenerating the 5-ol (as the sodium salt in base). This makes the salt the primary reference standard for quantifying degradation in shelf-life studies.

Visualization: Azathioprine Synthesis & Degradation Loop[1]

Figure 2: The 5-ol derivative is both the grandfather (precursor) and the ghost (degradation product) of Azathioprine.

Analytical Protocols: Isolation & Detection

For researchers characterizing Azathioprine impurities, distinguishing the 5-ol (Impurity E) from the 5-chloro intermediate and the parent drug is critical.

HPLC Method (Reverse Phase)

The high polarity of the sodium salt requires specific buffering to ensure retention on C18 columns.

-

Column: C18 (e.g., Waters Cortecs or Phenomenex Luna), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.02 M Ammonium Acetate buffer (pH 4.5 - keeps the molecule neutral/protonated for retention).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 0-5 min (5% B); 5-15 min (5%

40% B). -

Detection: UV at 300 nm (The nitroimidazole chromophore absorbs strongly here, distinct from the purine max).

-

Retention Order:

Preparation of Reference Standard (Sodium Salt)

If the commercial salt is unavailable, it can be generated in situ from the neutral form or isolated via the following protocol:

-

Dissolution: Dissolve 100 mg of 1-methyl-4-nitro-1H-imidazol-5-ol (neutral) in 2 mL of 1M NaOH. The solution will turn deep yellow/orange due to the formation of the delocalized anion.

-

Filtration: Filter to remove any unreacted 5-chloro impurities (which are insoluble in water).

-

Precipitation: Add cold Isopropanol (IPA) dropwise to the aqueous solution until turbidity persists. Cool to 4°C.

-

Isolation: Filter the resulting precipitate.

-

Drying: Vacuum dry at 40°C. Note: Avoid high heat (>80°C) as nitroimidazoles can be thermally sensitive.

Safety & Toxicology Profile

Working with nitroimidazoles requires strict adherence to safety protocols due to their biological activity.

-

Mutagenicity: Nitro-containing imidazoles are often Ames positive. The nitro group can be reduced enzymatically to reactive nitroso/hydroxylamine intermediates that interact with DNA. Treat the sodium salt as a suspected genotoxic impurity .

-

Handling:

-

Use a fume hood and wear nitrile gloves.

-

Weighing should be done in a closed balance or isolator.

-

Deactivate spills with 10% Sodium Hypochlorite (Bleach) to oxidize the ring system before disposal.

-

References

-

British Pharmacopoeia Commission. (2024). Azathioprine Monograph: Impurity E. British Pharmacopoeia.[1] Link

-

PubChem. (2025).[5][10][11] Compound Summary: 1-Methyl-4-nitro-1H-imidazol-5-ol (CID 10464427). National Library of Medicine.[5][10] Link

-

Hiralben, P., et al. (2018). Stability Indicating HPLC Method for Azathioprine. International Journal of Pharmaceutical Sciences and Research. Link

-

Yeung, J., et al. (2023). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites. Heliyon, 9(3).[4] Link

-

LGC Standards. (2025). Azathioprine Impurity Standards Data Sheet. Link

Sources

- 1. 5-Hydroxy-1-methyl-4-nitroimidazole Sodium Salt (>90%) [lgcstandards.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Azathioprine - Wikipedia [en.wikipedia.org]

- 4. rjptonline.org [rjptonline.org]

- 5. 1-Methyl-4-nitro-5-hydroxyimidazole | C4H5N3O3 | CID 10464427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.com [ijpsr.com]

- 8. Studies on the mechanism of formation of 5-mercapto-1-methyl-4-nitroimidazole, a metabolite of the immunosuppressive drug azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation of Azathioprine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. 1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - 1-methyl-4-nitro-1h-imidazole-5-carboxamide (C5H6N4O3) [pubchemlite.lcsb.uni.lu]

Advanced Characterization of Azathioprine Degradation: Mechanism and Control of Impurity E

Executive Summary

Azathioprine (AZA) is a prodrug of 6-mercaptopurine (6-MP), structurally defined by a purine ring linked to a nitroimidazole moiety via a thioether bridge.[1][2] This C-S bond is the molecule's pharmacophore but also its "Achilles' heel" regarding stability. While the formation of 6-MP (Impurity A) is the primary degradation pathway, the formation of Impurity E (1-methyl-4-nitro-1H-imidazol-5-ol) represents a specific hydrolytic trajectory that requires distinct analytical monitoring.

This guide details the mechanistic formation of Impurity E, distinguishes it from the primary thiopurine degradants, and provides a validated, self-checking protocol for its detection and control using RP-HPLC.

Part 1: Molecular Mechanism of Degradation

The Thioether Lability

The stability of Azathioprine is governed by the electrophilic nature of the C-5 position on the imidazole ring. The thioether linkage is susceptible to nucleophilic attack. In vivo, this allows glutathione to cleave the molecule and release the active 6-MP.[1] In vitro (stability context), this bond is vulnerable to hydrolysis and photolysis.

The Impurity E Pathway (Hydrolytic Cleavage)

Most literature focuses on the release of 6-Mercaptopurine (Impurity A). However, the fate of the imidazole side-chain is equally critical for total impurity profiling.

-

Impurity A Formation: Cleavage of the S-C bond yields purine-6-thiol (6-MP).

-

Impurity E Formation: Impurity E is 1-methyl-4-nitro-1H-imidazol-5-ol .[3][4][5] It is formed via nucleophilic aromatic substitution at the C-5 position of the imidazole ring.

-

Mechanism: Under hydrolytic conditions (particularly alkaline stress), the hydroxide ion (

) attacks the C-5 carbon of the imidazole ring. -

Leaving Group: The bulky 6-mercaptopurine anion acts as the leaving group.

-

Result: The sulfur linkage is replaced by a hydroxyl group, generating Impurity E.

-

This distinguishes Impurity E from Impurity B (1-methyl-4-nitro-1H-imidazol-5-amine), which typically forms via amination or breakdown of the imidazole ring under different conditions.

Visualization of the Degradation Pathway

The following diagram illustrates the divergent pathways of Azathioprine degradation, highlighting the specific formation of Impurity E.

Caption: Divergent degradation pathways of Azathioprine. Impurity E forms specifically through hydrolysis of the imidazole moiety.

Part 2: Analytical Strategy & Detection

Detecting Impurity E requires a method capable of retaining small, polar heterocycles. Standard C18 methods optimized for the hydrophobic AZA parent may elute Impurity E in the void volume due to its hydroxyl group and small size.

HPLC Method Development Parameters

To separate Impurity E from the solvent front and Impurity A, the following parameters are critical:

| Parameter | Specification | Rationale |

| Stationary Phase | C18 End-capped (e.g., Inertsil ODS-3V or equiv) | High surface area required for retaining polar degradants. |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (pH 3.5) | Low pH suppresses ionization of the acidic hydroxyl on Impurity E, increasing retention. |

| Mobile Phase B | Acetonitrile : Methanol (50:50) | Methanol helps resolve the polar impurities better than pure ACN. |

| Gradient | Initial high aqueous hold (0-5 min) | Forces interaction of polar Impurity E with the stationary phase before elution. |

| Detection | UV at 280 nm (and 300 nm) | The nitroimidazole chromophore absorbs strongly at 280-300 nm. |

Analytical Decision Tree

Use this workflow to validate the detection of Impurity E during method development.

Caption: Optimization workflow for retaining polar Impurity E on Reverse Phase HPLC.

Part 3: Protocol - Forced Degradation & Impurity E Generation

This protocol is designed to intentionally generate Impurity E to validate the analytical method's specificity. It relies on Alkaline Hydrolysis , the primary mechanism for Impurity E formation.

Reagents and Equipment

-

Stock Solution: Azathioprine (1 mg/mL) in Mobile Phase.

-

Stressor: 0.1 N Sodium Hydroxide (NaOH).

-

Neutralizer: 0.1 N Hydrochloric Acid (HCl).

-

Equipment: Water bath at 60°C, HPLC System.

Step-by-Step Procedure

-

Preparation: Transfer 5.0 mL of Azathioprine Stock Solution into a 20 mL volumetric flask.

-

Stress Induction (Alkaline): Add 2.0 mL of 0.1 N NaOH.

-

Mechanistic Note: The high pH facilitates the nucleophilic attack of

on the imidazole C-5, displacing the mercaptopurine group.

-

-

Incubation: Stopper the flask and place in the water bath at 60°C for 1 hour .

-

Control Check: If the solution turns bright yellow/orange immediately, degradation is proceeding (nitro-compounds are often colored).

-

-

Quenching: Remove from heat. Allow to cool to room temperature. Immediately add 2.0 mL of 0.1 N HCl to neutralize the reaction.

-

Why Neutralize? Injecting high pH samples can damage silica columns and alter peak shapes.

-

-

Dilution: Dilute to volume with Mobile Phase.

-

Analysis: Inject 20 µL into the HPLC system.

Expected Results & Acceptance Criteria

-

Chromatogram: You should observe a decrease in the Azathioprine peak (approx. 10-20% degradation).

-

Impurity A (6-MP): Will appear as a major degradant (check standard RT).

-

Impurity E: Will appear as a distinct peak, typically eluting before Azathioprine due to higher polarity (presence of -OH group).

-

Mass Balance: The sum of AZA area + Impurity A + Impurity E should account for >95% of the initial mass (correcting for response factors).

References

-

European Pharmacopoeia (Ph.[6] Eur.) 10.0 . Azathioprine Monograph 0369. Strasbourg: Council of Europe. (Defines Impurity E as 1-methyl-4-nitro-1H-imidazol-5-ol).[3][4][5][7]

-

International Conference on Harmonisation (ICH) . Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

-

Ravisankar, P., et al. (2015).[8] "Development and Validation of Rapid RP-HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form." Scholars Research Library. Available at: [Link]

-

PubChem . Azathioprine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. allmpus.com [allmpus.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Analytical and Biological Distinctions Between Azathioprine Impurity E and G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive analysis of two critical impurities associated with the immunosuppressive agent Azathioprine: Impurity E (1-Methyl-4-nitro-1H-imidazol-5-ol) and Impurity G (6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-7H-purin-2-amine), also known as Thiamiprine. We delve into the fundamental chemical distinctions, potential origins, and the significant implications these differences have on analytical detection and biological activity. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively control these impurities, ensuring the quality, safety, and efficacy of Azathioprine drug products.

Introduction: The Criticality of Impurity Profiling in Azathioprine

Azathioprine, a prodrug of 6-mercaptopurine (6-MP), is a cornerstone of immunosuppressive therapy, widely used in organ transplantation and the management of autoimmune diseases.[1][2] Its therapeutic efficacy is predicated on its metabolic conversion to active thiopurine nucleotides, which interfere with DNA synthesis in proliferating cells, particularly lymphocytes.[3] The synthesis of Azathioprine, a complex multi-step process, can inadvertently lead to the formation of structurally related impurities.[2][4]

The control of these impurities is not merely a regulatory formality but a critical aspect of drug safety and efficacy. Even minor structural variations in an impurity can lead to significant differences in pharmacological and toxicological profiles. This guide focuses on two such impurities of Azathioprine, designated as Impurity E and Impurity G in various pharmacopeias, to highlight the profound impact of subtle molecular changes.

Unveiling the Impurities: A Comparative Molecular Portrait

A fundamental understanding of the chemical structures of Impurity E and Impurity G is paramount to appreciating their distinct characteristics.

| Feature | Azathioprine | Azathioprine Impurity E | Azathioprine Impurity G (Thiamiprine) |

| Chemical Name | 6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-7H-purine | 1-Methyl-4-nitro-1H-imidazol-5-ol[5] | 6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-7H-purin-2-amine[6] |

| Molecular Formula | C₉H₇N₇O₂S[7] | C₄H₅N₃O₃[5] | C₉H₈N₈O₂S[2] |

| Molecular Weight | 277.26 g/mol [7] | 143.10 g/mol [5] | 292.28 g/mol [2] |

| CAS Number | 446-86-6[7] | 73703-74-9[8] | 5581-52-2[2] |

| Core Structure | Purine ring linked to a nitroimidazole moiety via a thioether bond. | Nitroimidazole ring with a hydroxyl group. | Purine ring (specifically, a guanine-like structure) linked to a nitroimidazole moiety via a thioether bond. |

Key Structural Difference: The most striking difference lies in their core structures. Impurity E is a simple substituted nitroimidazole, lacking the purine ring system of the parent drug. In contrast, Impurity G retains the fundamental thioether-linked purine-nitroimidazole scaffold of Azathioprine but is distinguished by an additional amino group at the C2 position of the purine ring, making it an analogue of guanine rather than hypoxanthine.

Caption: Structural relationship between Azathioprine, Impurity G, and Impurity E.

Origins and Formation Pathways: A Tale of Synthesis and Degradation

The genesis of Impurity E and Impurity G can be traced back to the manufacturing process of Azathioprine and its subsequent stability.

3.1. Azathioprine Synthesis and the Birth of Impurities

The standard synthesis of Azathioprine involves the nucleophilic substitution reaction between 6-mercaptopurine and 5-chloro-1-methyl-4-nitroimidazole.[4]

Caption: Potential formation pathways for Azathioprine, Impurity G, and Impurity E.

3.1.1. Formation of Azathioprine Impurity G (Thiamiprine)

Impurity G is a classic example of a process-related impurity arising from a contaminated starting material. If the 6-mercaptopurine starting material contains traces of 2-amino-6-mercaptopurine (thioguanine), the latter will react with 5-chloro-1-methyl-4-nitroimidazole in a parallel reaction to form Thiamiprine. Given the structural similarity between 6-mercaptopurine and thioguanine, their separation can be challenging, making this a plausible route for the introduction of Impurity G.

3.1.2. Formation of Azathioprine Impurity E

Impurity E, 1-methyl-4-nitro-1H-imidazol-5-ol, can originate from two primary sources:

-

Starting Material Impurity: It could be present as an impurity in the 5-chloro-1-methyl-4-nitroimidazole starting material.

-

Degradation Product: Azathioprine is known to be susceptible to hydrolysis, particularly under alkaline conditions. The thioether linkage can be cleaved, and the nitroimidazole moiety can undergo further reactions, potentially leading to the formation of Impurity E. Forced degradation studies are instrumental in identifying such degradation pathways.[9]

Analytical Methodologies for Separation and Quantification

The structural differences between Azathioprine, Impurity E, and Impurity G necessitate robust analytical methods for their effective separation and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice.

4.1. Proposed HPLC-UV Protocol

Based on a review of existing validated methods for Azathioprine and its related substances, the following protocol can serve as a starting point for the simultaneous determination of Impurity E and G.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of the polar and non-polar components. |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides acidic pH for good peak shape and acts as an ion-pairing agent. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient Elution | A time-based gradient from high aqueous to high organic | Necessary to resolve the more polar Impurity E from the less polar Azathioprine and Impurity G. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection Wavelength | 280 nm | A common UV maximum for purine-containing compounds. A diode array detector (DAD) is recommended to monitor multiple wavelengths and assess peak purity. |

| Injection Volume | 10 µL | Standard injection volume. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

4.2. Method Validation: A Non-Negotiable Requirement

Any analytical method used for impurity profiling must be rigorously validated according to ICH Q2(R1) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. This is typically demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Biological Implications: More Than Just an Impurity

The seemingly minor structural differences between Azathioprine, Impurity E, and Impurity G have profound biological consequences.

5.1. The Immunomodulatory Activity of Impurity G (Thiamiprine)

Perhaps the most significant finding regarding Impurity G is that it is not an inert substance. Thiamiprine is a prodrug of thioguanine and has been shown to possess its own immunomodulatory effects, with some preclinical studies suggesting it may have stronger effects than Azathioprine itself. This has critical implications:

-

Efficacy: The presence of Impurity G could potentially contribute to the overall immunosuppressive effect of the drug product.

-

Safety: Uncontrolled levels of a pharmacologically active impurity could lead to unpredictable patient responses and an altered safety profile.

5.2. The Potential Toxicity of Impurity E

As a nitroimidazole derivative, Impurity E warrants careful toxicological assessment. While specific data on 1-methyl-4-nitro-1H-imidazol-5-ol is scarce, studies on other nitroimidazoles have raised concerns about their potential for genotoxicity and cytotoxicity. The presence of the nitro group is often associated with these toxic effects. Therefore, controlling the levels of Impurity E is crucial to mitigate any potential safety risks.

Regulatory Landscape and Control Strategies

The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement. While specific limits for Impurity E and G are not explicitly detailed in the USP and EP monographs for Azathioprine, the principles outlined in the ICH Q3A(R2) guideline on Impurities in New Drug Substances provide a framework for their control.

6.1. ICH Q3A(R2) Thresholds

The ICH Q3A(R2) guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

6.2. In-Process Controls and Specification Setting

Effective control of Impurity E and G requires a multi-pronged approach:

-

Raw Material Control: Stringent specifications and testing of starting materials (6-mercaptopurine and 5-chloro-1-methyl-4-nitroimidazole) are essential to minimize the introduction of these impurities.

-

Process Optimization: Understanding the formation pathways allows for the optimization of reaction conditions (e.g., temperature, pH, reaction time) to minimize the generation of these impurities.

-

In-Process Controls: Monitoring the levels of Impurity E and G at critical steps in the manufacturing process can help ensure that they are effectively purged.

-

Final Drug Substance Specification: Based on batch data, stability studies, and toxicological assessments, appropriate acceptance criteria for Impurity E and G should be established in the final drug substance specification.

Conclusion: A Holistic Approach to Impurity Control

The detailed examination of Azathioprine Impurity E and G underscores the critical importance of a comprehensive approach to impurity profiling and control in pharmaceutical development. The distinct chemical structures of these two impurities lead to different origins, analytical behaviors, and, most importantly, biological activities.

Impurity G (Thiamiprine) serves as a potent reminder that an impurity is not always an inert bystander but can possess significant pharmacological activity, necessitating its stringent control to ensure predictable therapeutic outcomes. Impurity E highlights the potential for toxic degradation products and the importance of robust stability testing.

By integrating a thorough understanding of the chemistry, analytical science, and biology of these impurities, drug development professionals can establish effective control strategies that safeguard patient safety and ensure the consistent quality and efficacy of Azathioprine.

References

- United States Pharmacopeia.

- International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. (2006).

- Hiralben SM, Shinghvi I, and Raj HA. Development and validation of stability - indicating RP-HPLC chromatographic method by forced degradation studies for azathioprine by related substances. Int J Pharm Sci & Res. 2018; 9(11): 4759-63.

- Davadra PM, Mepal VV, Jain MR, Joshi CG, Bapodra AH. A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug. Analytical Methods. 2011; 3(1): 198-204.

- Yu H, Li D, Xiang D, et al. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. Heliyon. 2023; 9(3).

- Sigma-Aldrich. Azathioprine impurity A European Pharmacopoeia (EP) Reference Standard.

- European Directorate for the Quality of Medicines & HealthCare. Impurity Control in the European Pharmacopoeia.

- Krenitsky TA, et al. Nucleosides of azathioprine and thiamiprine as antiarthritics. J Med Chem. 1989;32(7):1471-5.

- United States Pharmacopeia. <232> Elemental Impurities—Limits.

- Pharmaffiliates.

- BioPharmaSpec.

- PubChem.

- United States Pharmacopeia. <1086> Impurities in Drug Substances and Drug Products.

- Asian Pacific Journal of Cancer Biology.

- Bentham Science. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.

- BioPharmaSpec.

- Simson Pharma Limited.

- USP.

- European Journal of Pharmaceutical and Medical Research.

- Sigma-Aldrich. Azathioprine impurity G EP Reference Standard.

- European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances.

- Scholars Research Library. Development and Validation of Rapid RP- HPLC Method for the Determination of Azathioprine in Bulk and Pharmaceutical Dosage Form.

- Pharmaffiliates.

- Pharmaguideline. Resolving API Impurity Issues in Drug Development.

- European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph.

- Veeprho.

- Allmpus.

- ResearchGate. The Synthesis and Immunotropic Activity of a New Azathioprine Analog – 2-Amino-6-(1-ethyl-2-methyl-4-nitroimidazolyl-5-mercapto)purine.

- SRIRAMCHEM.

- Baishideng Publishing Group. Are we giving azathioprine too late?

- Pharmaffiliates.

- Public Library of Science.

- SynThink.

- Royal Society of Chemistry.

- Benchchem.

- BioMed Central. The effect of immunomodulators on the immunogenicity of TNF-blocking therapeutic monoclonal antibodies: a review.

- MDPI.

- Mabion. In-Process Testing for Drugs in the Pharmaceutical Industry.

- Baishideng Publishing Group. Are we giving azathioprine too late?

- USP.

- National Center for Biotechnology Information.

- Santa Cruz Biotechnology. 1-Methyl-5-nitro-1H-imidazole-2-methanol.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Azathioprine [doi.usp.org]

- 3. uspbpep.com [uspbpep.com]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. clearsynth.com [clearsynth.com]

- 6. pmda.go.jp [pmda.go.jp]

- 7. youtube.com [youtube.com]

- 8. uspnf.com [uspnf.com]

- 9. database.ich.org [database.ich.org]

Technical Guide: Control and Analysis of Nitroimidazole Derivatives in Pharmaceutical Impurities

Executive Summary

Nitroimidazole derivatives, characterized by the nitro-group on the imidazole ring, represent a critical class of pharmaceutical impurities. While the scaffold is central to essential antibiotics like metronidazole and tinidazole, its presence as an unintended impurity in other drug substances triggers rigorous regulatory scrutiny under ICH M7 guidelines.

This guide addresses the structural alerts, formation mechanisms, and the high-sensitivity LC-MS/MS workflows required to detect these species at trace levels (ppm/ppb). It corrects common misconceptions regarding their "Cohort of Concern" status and provides a self-validating protocol for their quantification.

Part 1: The Nature of the Hazard

Structural Alert and Mutagenicity

The mutagenic potential of nitroimidazoles stems from the nitro group (-NO2) attached to the imidazole ring.[1] Unlike direct-acting mutagens, nitroimidazoles are bioreductive mutagens .

-

Mechanism: Under low-oxygen conditions (or via specific nitroreductases), the nitro group is reduced stepwise.

-

The Critical Intermediate: The reduction proceeds through a nitroso (-NO) intermediate to a hydroxylamine (-NHOH) species.

-

DNA Interaction: The hydroxylamine intermediate can undergo esterification or direct reaction to form an electrophilic nitrenium ion, which covalently binds to guanine residues in DNA, causing strand breaks or mutations.

Regulatory Classification (ICH M7)

A critical distinction must be made regarding the "Cohort of Concern" (CoC).[2][3]

-

Clarification: According to ICH M7(R1), the CoC strictly comprises aflatoxin-like,

-nitroso, and alkyl-azoxy compounds. -

Nitroimidazole Status: Nitroimidazoles are not automatically CoC. They are typically Class 1 (known mutagenic carcinogens) or Class 2 (known mutagens with unknown carcinogenicity) impurities.

Visualization: Bioreductive Activation Pathway

The following diagram illustrates the cascade from the parent nitroimidazole to the DNA-reactive species.

Figure 1: Bioreductive activation pathway of nitroimidazoles leading to genotoxicity.

Part 2: Origin and Formation in Synthesis

Understanding where these impurities originate is the first step in process control (Quality by Design).

Synthesis Carryover

In the synthesis of nitroimidazole APIs (e.g., Metronidazole), the final steps often involve alkylation of a 2-methyl-5-nitroimidazole (or 4-nitro isomer) core.

-

Risk: Incomplete conversion leads to residual starting material (e.g., 2-methyl-5-nitroimidazole) in the final API.

-

Purification Failure: Due to structural similarity, these precursors often co-crystallize with the API, requiring specific purge steps (e.g., pH-controlled washes).

Degradation Pathways

Nitroimidazoles are sensitive to photolytic degradation and extreme pH.

-

Photolysis: Exposure to light can cause rearrangement of the nitro group or ring opening.

-

Hydrolysis: While the imidazole ring is relatively stable, side chains (like the hydroxyethyl group in metronidazole) can oxidize or dehydrate, potentially forming reactive Michael acceptors.

Part 3: Analytical Strategy (LC-MS/MS)

Detection of nitroimidazoles at TTC levels (often <1 ppm) requires Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). UV detection is generally insufficient due to lack of specificity and sensitivity.

Method Development Principles

-

Column Choice: A high-strength silica (HSS) or bridged ethyl hybrid (BEH) C18 column is recommended to retain these polar compounds.

-

Mobile Phase: Acidic pH (0.1% Formic Acid) promotes protonation (

), crucial for ESI+ sensitivity. -

Sample Preparation: Protein precipitation (for bioanalysis) or simple solvent extraction (for API analysis). For complex matrices, QuEChERS is the industry standard.

Protocol: Determination of 2-Methyl-5-Nitroimidazole (2-MNI)

This protocol is designed to detect 2-MNI impurities in a drug substance matrix.

Reagents:

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Internal Standard: Metronidazole-d4 (or 2-MNI-d3 if available)

Step-by-Step Workflow:

-

Standard Preparation:

-

Prepare a stock solution of 2-MNI at 1 mg/mL in Methanol.

-

Dilute to create a calibration curve ranging from 1 ng/mL to 100 ng/mL (approx. 0.1 ppm to 10 ppm relative to API).

-

-

Sample Extraction:

-

Weigh 10 mg of Drug Substance.

-

Dissolve in 10 mL of Water:Acetonitrile (90:10 v/v) containing 0.1% Formic Acid.

-

Note: High aqueous content ensures solubility of polar nitroimidazoles and compatibility with the initial LC gradient.

-

Vortex for 2 minutes; Centrifuge at 10,000 rpm for 5 minutes.

-

-

LC-MS/MS Parameters:

-

Column: Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B (Acetonitrile + 0.1% FA)

-

1-5 min: Ramp to 90% B

-

5-6 min: Hold 90% B

-

6.1 min: Re-equilibrate 5% B

-

-

Source: ESI Positive.

-

-

MRM Transitions (Quantification):

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| 2-MNI | 128.1 | 82.1 | 20 | Quantifier |

| 2-MNI | 128.1 | 55.1 | 35 | Qualifier |

| Metronidazole | 172.2 | 128.1 | 18 | Reference |

| Metronidazole-d4 | 176.2 | 132.1 | 18 | Internal Std |

Analytical Logic Flow

The following decision tree outlines the method validation strategy to ensure specificity and accuracy.

Figure 2: Analytical method development and validation workflow for trace impurities.

Part 4: Control Strategy & Risk Assessment

Once the analytical method is established, a control strategy based on ICH M7 is implemented.

Calculation of Limits

If the impurity is a known carcinogen (Class 1), use the specific AI.

-

Carcinogenicity: Evidence exists, but it is weak/equivocal in some species. However, limits are often set based on therapeutic safety margins or the default TTC if no robust AI is listed in M7 Addendum.

-

Default TTC Calculation:

-

Scenario: If Max Daily Dose of API is 1.0 g.

-

Limit: 1.5 ppm.

-

Purge Factor Analysis

Demonstrating the ability of the process to remove the impurity (Purge Factor) can reduce the need for end-product testing.

-

Physicochemical Differences: Exploit the basicity of the imidazole ring. Acidic washes can keep the nitroimidazole in the aqueous phase while the non-basic API is extracted into organics (or vice versa).

-

Spiking Studies: Spike the impurity at the starting material stage and track its rejection through crystallization steps.

References

-

ICH. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[3][4][10] (2017).[5]

-

European Medicines Agency. Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. (2023).[2][3][10]

-

Cronin, M. T., et al. The In Silico Prediction of Genomic Toxicity and Carcinogenicity of Nitroimidazoles. (2021).[6][11] Chemical Research in Toxicology.

-

Thompson, T. S., et al. Determination of Nitroimidazoles in Honey by Liquid Chromatography-Tandem Mass Spectrometry. (2009). Journal of Chromatography A.

-

Walsh, J. S., et al. Metabolism and mutagenicity of nitroimidazoles. (1987). Biochemical Pharmacology.

Sources

- 1. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutagenic impurities in pharmaceuticals: A critical assessment of the cohort of concern with a focus on N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. lecturio.com [lecturio.com]

- 7. agilent.com [agilent.com]

- 8. mhlw.go.jp [mhlw.go.jp]

- 9. pnlee.co.uk [pnlee.co.uk]

- 10. Mutagenic impurities in pharmaceuticals: A critical assessment of the cohort of concern with a focus on N-nitrosamines [ouci.dntb.gov.ua]

- 11. ijnrd.org [ijnrd.org]

Methodological & Application

High-Resolution HPLC Determination of Azathioprine Impurity E

Application Note & Protocol | Pharmaceutical Quality Control

Executive Summary & Scientific Rationale

Azathioprine , a prodrug of 6-mercaptopurine, is a critical immunosuppressant used in organ transplantation and autoimmune diseases.[1] Its stability is compromised by hydrolysis and thiolysis, leading to specific degradation products. Among these, Impurity E (1-Methyl-4-nitro-1H-imidazol-5-ol) represents the imidazole byproduct of the cleavage of the thioether bond.

Detecting Impurity E is analytically challenging due to its high polarity and structural similarity to other imidazole-based impurities (like Impurity A). Standard isocratic methods often fail to resolve Impurity E from the solvent front or other polar degradants.

This protocol details a Gradient Reverse-Phase HPLC (RP-HPLC) method designed for high specificity. By utilizing a C18 stationary phase with a controlled acidic pH mobile phase, we suppress the ionization of the imidazole hydroxyl group, increasing retention and resolution.

Key Chemical Insight: The Degradation Pathway

Azathioprine degrades primarily via nucleophilic attack on the C-S bond.

-

Pathway 1 (Thiolysis/Hydrolysis): Yields 6-Mercaptopurine (Impurity B) and Impurity E .

-

Pathway 2 (Aminolysis): Yields Impurity A (Amino-imidazole).

Visualizing the Degradation Mechanism

The following diagram illustrates the formation of Impurity E, establishing the necessity for a method capable of separating the API from its cleavage fragments.

Figure 1: Mechanistic pathway showing the formation of Impurity E from Azathioprine via thioether cleavage.

Method Development Strategy

Column Selection: C18 vs. C8

Impurity E is a small, polar molecule (LogP approx -0.5). A C18 (Octadecylsilane) column is selected over C8 to maximize hydrophobic interaction and retention. A high surface area carbon load (>15%) is recommended to prevent early elution near the void volume.

Mobile Phase & pH Control

The imidazole moiety of Impurity E has ionizable groups.

-

Buffer: Potassium Dihydrogen Phosphate (KH₂PO₄).

-

pH 3.0 - 3.5: Maintaining an acidic pH ensures the molecule remains largely neutral (suppressing the ionization of the -OH group), improving peak shape and retention.

-

Organic Modifier: Acetonitrile is chosen for its lower UV cutoff compared to Methanol, essential for detection at lower wavelengths (240 nm).

Detailed Experimental Protocol

Reagents and Standards

-

Azathioprine Reference Standard: >99.0% purity (USP/EP grade).

-

Impurity E Standard: 1-Methyl-4-nitro-1H-imidazol-5-ol (CAS: 73703-74-9 or Sodium Salt CAS: 35681-68-6).[2][3][4]

-

Acetonitrile: HPLC Grade.

-

Potassium Dihydrogen Phosphate: AR Grade.

-

Orthophosphoric Acid (85%): For pH adjustment.

-

Water: Milli-Q / HPLC Grade (Resistivity > 18.2 MΩ·cm).

Chromatographic Conditions

| Parameter | Specification |

| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/1290, Waters Alliance) |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or Inertsil ODS-3) |

| Column Temp | 25°C ± 2°C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV @ 240 nm (Impurity E max) and 280 nm (Azathioprine) |

| Run Time | 25 Minutes |

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 6.8 g of KH₂PO₄ in 1000 mL water. Adjust pH to 3.5 ± 0.05 with dilute Orthophosphoric acid. Filter through 0.45 µm membrane.

-

Mobile Phase B: 100% Acetonitrile (degassed).

Gradient Program

A gradient is required to separate the early eluting Impurity E from the late eluting Azathioprine and other potential dimers.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.00 | 95 | 5 | Isocratic Hold (Retain Polar Impurities) |

| 5.00 | 95 | 5 | End Isocratic Hold |

| 15.00 | 60 | 40 | Linear Gradient |

| 20.00 | 60 | 40 | Wash |

| 21.00 | 95 | 5 | Re-equilibration |

| 25.00 | 95 | 5 | End of Run |

Standard & Sample Preparation

-

Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).

-

Impurity E Stock Solution (100 µg/mL): Weigh 10 mg Impurity E standard into a 100 mL flask. Dissolve in 5 mL Acetonitrile, dilute to volume with Diluent.

-

Azathioprine Sample Solution (500 µg/mL): Weigh 25 mg Azathioprine API/Tablet powder. Transfer to 50 mL flask. Add 20 mL Diluent, sonicate for 15 mins (keep temp < 25°C to prevent degradation). Make up to volume. Filter through 0.45 µm PVDF filter.

-

Note: Do not use Nylon filters as they may adsorb acidic impurities.

-

Analytical Workflow

The following flowchart defines the operational sequence to ensure data integrity and reproducibility.

Figure 2: Step-by-step analytical workflow for Azathioprine Impurity E detection.

Method Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before accepting data.

System Suitability Limits

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | > 2.0 between Impurity E and Solvent Front | Ensures accurate integration of the early eluting peak. |

| Tailing Factor (T) | < 1.5 for Impurity E | Imidazole peaks often tail; pH 3.5 controls this. |

| Theoretical Plates (N) | > 3000 | Indicates column efficiency. |

| Precision (RSD) | < 2.0% (n=6 injections) | Verifies injector and pump stability. |

Validation Parameters (Summary)

-

Specificity: Inject individual impurities (A, B, E, G) to confirm no co-elution. Impurity E typically elutes first (approx 3-5 mins), followed by Impurity B, then Azathioprine.

-

Linearity: 0.1 µg/mL to 5.0 µg/mL (r² > 0.999).

-

LOD/LOQ:

-

LOD: ~0.03 µg/mL (S/N ratio 3:1).

-

LOQ: ~0.10 µg/mL (S/N ratio 10:1).

-

-

Accuracy: Recovery studies at 50%, 100%, and 150% of the specification limit (usually 0.15% or 0.5% depending on monograph).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Impurity E elutes in void | Mobile phase too strong (too much ACN) | Reduce initial ACN to 3% or 5%. Ensure column is fully equilibrated. |

| Broad/Tailing Peak | pH too high | Adjust buffer pH to 3.0. Imidazoles tail at neutral pH. |

| Ghost Peaks | Contaminated Water/Buffer | Use fresh Milli-Q water. Filter buffer through 0.22 µm. |

| Area Variation | Sample degradation | Azathioprine is light sensitive. Use amber glassware and analyze immediately. |

References

-

European Pharmacopoeia (Ph.[1][5][6] Eur.) . Azathioprine Monograph 01/2008:0369. (Defines Impurity E as 1-methyl-4-nitro-1H-imidazol-5-ol).[2][3][4][7][8][9]

-

United States Pharmacopeia (USP) . Azathioprine Related Compounds. USP-NF.[6][10]

-

Davadra, P. M., et al. (2011). "A validated UPLC method for the determination of process-related impurities in Azathioprine bulk drug." Analytical Methods, 3(1), 198-204.[10]

-

Hiralben, M., et al. (2018). "Development and validation of stability-indicating RP-HPLC chromatographic method by forced degradation studies for azathioprine." International Journal of Pharmaceutical Sciences and Research, 9(11), 4759-4763.[10][11]

-

PubChem . Compound Summary: Azathioprine Impurity E.[5]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. allmpus.com [allmpus.com]

- 3. molcan.com [molcan.com]

- 4. Azathioprine EP Impurity E | CAS No- 35681-68-6 | NA [chemicea.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. drjcrbio.com [drjcrbio.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. thepurechem.com [thepurechem.com]

- 10. rjptonline.org [rjptonline.org]

- 11. ijpsr.com [ijpsr.com]

Application Note: Protocol for Dissolving Azathioprine Impurity E Reference Standard

Introduction & Scientific Context

In the quality control of Azathioprine API and formulated products, the quantification of impurities is critical for patient safety. Azathioprine Impurity E (European Pharmacopoeia designation) is chemically identified as 1-methyl-4-nitro-1H-imidazol-5-ol (also referred to as 5-hydroxy-1-methyl-4-nitroimidazole).[1][2]

Unlike the parent drug Azathioprine, which contains a purine moiety, Impurity E represents the cleaved imidazole fragment. This structural difference significantly alters its solubility profile compared to the API. While Azathioprine dissolves readily in dilute alkali due to the acidic proton on the purine ring, Impurity E is a polar, crystalline solid that presents specific dissolution challenges.

This protocol outlines a scientifically grounded method for dissolving Azathioprine Impurity E, ensuring homogeneity, stability, and accurate quantitative transfer.

Compound Identity & Physicochemical Properties[3][4][5][6]

Before attempting dissolution, verify the reference standard against the following specifications to ensure the correct protocol is applied.

| Property | Specification |

| Common Name | Azathioprine Impurity E (EP) |

| Chemical Name | 1-methyl-4-nitro-1H-imidazol-5-ol |

| CAS Number | 73703-74-9 (Free Base) / 35681-68-6 (Sodium Salt) |

| Molecular Formula | C₄H₅N₃O₃ |

| Molecular Weight | 143.10 g/mol |

| Appearance | Light yellow to yellow powder |

| Solubility Profile | DMSO: Soluble (Recommended for Stock)Methanol: Slightly solubleWater: Slightly soluble (pH dependent)Alkali (0.1 N NaOH): Soluble (Forms salt) |

| Stability | Light Sensitive (Photo-degradation)Hygroscopic (Protect from moisture) |

Critical Note: Impurity E exists in tautomeric forms (keto-enol). The "ol" form implies acidic properties; thus, its solubility is enhanced in basic media. However, strong alkaline conditions may induce further degradation over time.

Dissolution Strategy: The "Why" Behind the "How"

The choice of solvent is dictated by the intended downstream application (typically Reverse Phase HPLC) and the stability of the stock solution.

-

Primary Solvent (DMSO): Dimethyl sulfoxide is the preferred vehicle for the primary stock solution. It disrupts the strong crystal lattice of the nitro-imidazole derivative without requiring extreme pH adjustments that could compromise stability.

-

Secondary Solvent (Methanol/Ammonia): For direct compatibility with alkaline mobile phases (often used in Azathioprine assays), a methanol-ammonia mixture is effective but volatile.

-

Avoidance of Pure Water: Attempting to dissolve Impurity E directly in water often leads to "micro-precipitation"—invisible particulates that cause poor peak area reproducibility.

Detailed Experimental Protocol

Equipment & Reagents[8][9]

-

Balance: Analytical balance (readability 0.01 mg).

-

Glassware: Amber volumetric flasks (Class A). Note: If amber glass is unavailable, wrap clear glass in aluminum foil immediately.

-

Solvents: DMSO (HPLC Grade), Methanol (HPLC Grade).[3]

-

Sonication: Ultrasonic bath with temperature control.

Method A: DMSO Stock Solution (Recommended for Stability)

Best for long-term storage and general impurity profiling.

Step 1: Environmental Control Ensure the weighing area is free of high humidity. Impurity E can be hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation.

Step 2: Weighing Accurately weigh approximately 5.0 mg of Azathioprine Impurity E Reference Standard into a 10 mL amber volumetric flask.

-

Target Concentration: 0.5 mg/mL (500 µg/mL).

Step 3: Solvation Add approximately 5 mL of DMSO to the flask.

-

Technique: Direct the solvent stream to wash down any powder adhering to the neck of the flask.

Step 4: Mechanical Dissolution Sonicate the flask for 2 to 5 minutes at ambient temperature.

-

Visual Check: Inspect the solution against a light source. It should be a clear, yellow solution with no floating particles. If particles persist, sonicate for an additional 2 minutes. Avoid heating above 30°C to prevent thermal degradation.

Step 5: Dilution Dilute to volume with DMSO. Stopper and invert 10 times to mix.

Step 6: Working Standard Preparation To prepare a working standard (e.g., 5 µg/mL for HPLC):

-

Transfer 1.0 mL of the Stock Solution into a 100 mL amber volumetric flask.

-

Dilute to volume with the Mobile Phase (ensure the mobile phase pH is compatible to prevent precipitation).

Method B: Methanol/Ammonia Stock (Pharmacopeial Alignment)

Best when strictly following specific legacy monographs requiring alkaline methanol.

Step 1: Weighing Weigh 5.0 mg of Impurity E into a 50 mL amber volumetric flask.

Step 2: Alkaline Modification Add 0.5 mL of Ammonium Hydroxide (28-30%) . Swirl gently. The powder should dissolve rapidly due to salt formation.

Step 3: Dilution Add 30 mL of Methanol and sonicate for 2 minutes. Dilute to volume with Methanol.

-

Warning: This solution is less stable than the DMSO stock. Use immediately or store at -20°C for no more than 24 hours.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct dissolution method based on your analytical goals.

Figure 1: Decision tree for selecting the optimal dissolution solvent for Azathioprine Impurity E based on analytical requirements.

Quality Control & Validation of Solution

To ensure the reference standard is correctly dissolved and valid for use:

-

Visual Inspection: The solution must be free of turbidity. Impurity E is yellow; any cloudiness suggests incomplete dissolution or precipitation (often caused by using old/wet DMSO or insufficient ammonia in Method B).

-

UV Verification (Optional): If developing a new method, scan the solution from 200–400 nm.

-

Expected Maxima: ~300-310 nm (pH dependent).

-

Self-Check: If the absorbance is significantly lower than calculated (based on molar absorptivity), precipitation has likely occurred.

-

Storage and Stability

-

Light: Strictly protect from light. Azathioprine and its nitro-imidazole impurities are photo-labile.

-

Temperature: Store stock solutions at -20°C .

-

Shelf Life:

-

DMSO Stock: Stable for up to 1 month at -20°C.

-

MeOH/NH₃ Stock: Prepare fresh daily.

-

References

-

European Pharmacopoeia (Ph. Eur.) . Azathioprine Monograph. (Defines Impurity E as 1-methyl-4-nitro-1H-imidazol-5-ol).[1][2][4][3][5][6][7]

-

ChemicalBook . Azathioprine EP Impurity E Properties and Solubility. Retrieved from

-

National Institutes of Health (NIH) PubChem . Azathioprine Compound Summary (Impurities Section). Retrieved from

-

United States Pharmacopeia (USP) . Azathioprine Tablets Monograph (Chromatographic Conditions). Retrieved from

-

SynThink Research Chemicals . Azathioprine EP Impurity E Data Sheet. Retrieved from

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Azathioprine EP Impurity E | 35681-68-6 [chemicalbook.com]

- 3. allmpus.com [allmpus.com]

- 4. allmpus.com [allmpus.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Azathioprine EP Impurity E | CAS No- 35681-68-6 | NA [chemicea.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Application Note: Synthetic Utility and Analytical Profiling of Sodium 1-methyl-4-nitro-1H-imidazol-5-olate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Chemical Profile

Sodium 1-methyl-4-nitro-1H-imidazol-5-olate (CAS: 35681-68-6)[1], widely recognized in the pharmaceutical industry as Azathioprine EP Impurity E[2], is a highly versatile heterocyclic intermediate. While primarily monitored as a degradation product or synthetic impurity in the manufacturing of the immunosuppressant Azathioprine[3], its unique electronic structure makes it an excellent building block for advanced organic synthesis, particularly in the development of hypoxia-activated prodrugs.

Mechanistic Rationale: Structure and Reactivity

The free base, 1-methyl-4-nitro-1H-imidazol-5-ol (CAS: 73703-74-9)[4], exhibits significant acidity due to the powerful electron-withdrawing nature of the adjacent C4-nitro group. Upon deprotonation to the sodium salt, the negative charge on the C5-oxygen is highly delocalized into the imidazole ring and stabilized by resonance with the nitro group.

As an application scientist, I emphasize that this resonance stabilization is the key to its synthetic utility. It tempers the basicity of the olate, transforming it into a "soft," highly selective oxygen-centered nucleophile. This allows for clean

Causality of Formation in API Synthesis

During the commercial synthesis of Azathioprine, the precursor 5-chloro-1-methyl-4-nitroimidazole is reacted with 6-mercaptopurine[3]. If the reaction matrix contains residual moisture or excess aqueous base, competitive hydrolysis of the labile C5-chlorine bond occurs. The hydroxide ion attacks the electron-deficient C5 position, displacing the chloride ion and generating the olate impurity[5].

Figure 1: Divergent SNAr pathways of 5-chloro-1-methyl-4-nitroimidazole yielding Azathioprine and Impurity E.

Quantitative Data & Specifications

To ensure reproducibility in both analytical and synthetic workflows, the physical and chromatographic properties of the compound must be strictly controlled.

| Property | Specification / Value |

| Chemical Name | This compound[1] |

| Common Synonyms | Azathioprine EP Impurity E; 5-Hydroxy-1-methyl-4-nitroimidazole sodium salt[6] |

| CAS Registry Number | 35681-68-6 (Sodium Salt)[6] / 73703-74-9 (Free Base)[4] |

| Molecular Formula | |

| Molecular Weight | 165.08 g/mol [6] |

| Topological Polar Surface Area | 83.9 Ų[7] |

| Solubility Profile | Soluble in Water, Methanol, DMF, DMSO; Insoluble in Hexane. |

Protocol A: Analytical Impurity Profiling (HPLC-UV)

Because this compound is a regulated pharmacopeial impurity[2], accurate quantification is mandatory for API release testing.

Causality in Method Design: The olate salt is highly polar. If analyzed in a neutral mobile phase, it will elute near the void volume with severe peak tailing due to secondary interactions with silanol groups on the stationary phase. By utilizing an acidic buffer (pH 3.0), the olate is fully protonated to its neutral free-base form (1-methyl-4-nitro-1H-imidazol-5-ol), ensuring sharp peak symmetry and reproducible retention.

Step-by-Step Methodology:

-

Standard Preparation: Accurately weigh 10.0 mg of this compound reference standard[1] into a 100 mL volumetric flask.

-

Dissolution: Add 50 mL of Methanol:Water (50:50 v/v) diluent. Sonicate for 5 minutes until fully dissolved. Make up to the mark with diluent (Concentration: 100 µg/mL).

-

Working Solution: Dilute 1.0 mL of the stock solution to 100 mL to achieve a 1.0 µg/mL working standard.

-

Chromatographic Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient: Isocratic 80% A / 20% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (optimal absorbance for the nitroimidazole chromophore).

-

-

System Suitability: Inject the working standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be

2.0%, and the tailing factor must be

Protocol B: Synthetic O-Alkylation Workflow

This protocol outlines the use of the sodium olate as a nucleophile to synthesize ether-linked nitroimidazole derivatives, a common motif in prodrug design.

Causality in Method Design: N,N-Dimethylformamide (DMF) is selected as the solvent because it is a polar aprotic medium. It strongly solvates the sodium cation but leaves the olate anion "naked" and highly reactive. The reaction is capped at 60°C; higher temperatures risk thermal degradation of the nitro group or undesired N-alkylation side reactions.

Figure 2: Standardized workflow for the O-alkylation of this compound.

Step-by-Step Methodology:

-

Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and nitrogen balloon, suspend this compound (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

-

Electrophile Addition: Slowly add the target electrophile (e.g., Benzyl bromide, 1.1 eq, 11 mmol) dropwise over 10 minutes at room temperature.

-

Thermal Activation: Heat the reaction mixture to 60°C using an oil bath. Maintain vigorous stirring for 4 to 6 hours.

-

In-Process Control (Self-Validating Step): Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the mass signal for the olate anion (

142 in ESI- mode) is completely consumed. -

Quench & Partitioning: Cool the mixture to room temperature and pour it into 100 mL of crushed ice water.

-

Scientific Insight: This rapidly halts the reaction. Because unreacted sodium olate is highly water-soluble, it remains in the aqueous phase, while the newly formed neutral ether product precipitates or is easily extracted.

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL) to remove residual DMF, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure O-alkylated nitroimidazole.

References

1.[4] SCBT - Santa Cruz Biotechnology. "5-Hydroxy-1-methyl-4-nitroimidazole | CAS 73703-74-9". Available at: 2.[1] SynThink Research Chemicals. "Azathioprine EP Impurity E | 73703-74-9 (free base); 35681-68-6(sodium salt)". Available at: 3.[6] CRO Splendid Lab Pvt. Ltd. "5-Hydroxy-1-methyl-4-nitroimidazole Sodium Salt (>90%)". Available at: 4.[2] Chemicea Pharmaceuticals. "Azathioprine EP Impurity E | CAS No- 35681-68-6 | NA". Available at: 5.[5] ResearchGate. "New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles". Available at: 6.[7] PubChem. "1-Methyl-4-nitro-5-hydroxyimidazole | C4H5N3O3 | CID 10464427". Available at: 7.[3] Clockss. "SYNTHESIS OF THE AZATHIOPURINE ANALOGS". Available at: 8. NIH. "Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo". Available at:

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Azathioprine EP Impurity E | CAS No- 35681-68-6 | NA [chemicea.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 5-Hydroxy-1-methyl-4-nitroimidazole | CAS 73703-74-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 7. 1-Methyl-4-nitro-5-hydroxyimidazole | C4H5N3O3 | CID 10464427 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Extraction Protocols for Azathioprine Degradation Products

Topic: Extraction methods for Azathioprine degradation products Content Type: Detailed Application Note and Protocol Guide

A Stability-Indicating Application Note for Pharmaceutical Analysis

Executive Summary

Azathioprine (AZA) is a prodrug of 6-mercaptopurine (6-MP) used extensively in immunosuppressive therapy.[1][2] Its chemical structure—a purine ring linked to a nitro-imidazole moiety via a thioether bond—renders it inherently unstable. AZA is susceptible to hydrolytic cleavage (yielding 6-MP and imidazole derivatives) and photolytic degradation .

Accurate quantification of these degradation products requires extraction methodologies that do not artificially induce further breakdown. Standard aggressive extraction techniques (e.g., high heat, strong alkaline solvents) can generate false-positive impurity results. This guide provides optimized, self-validating extraction protocols designed to preserve the integrity of AZA while quantitatively recovering its primary degradants: Mercaptopurine , Related Compound A , and Related Compound G .

Chemical Degradation Logic & Target Analytes

Understanding the degradation mechanism is prerequisite to selecting the correct extraction solvent. The thioether linkage is the "weakest link," susceptible to nucleophilic attack (hydrolysis) and radical mechanisms (photolysis).

Key Target Analytes

| Analyte | USP Designation | Chemical Nature | Critical Stability Factor |

| Azathioprine | API | Parent Drug | Sensitive to Light & Alkali |

| Mercaptopurine | -- | Hydrolysis Product (Purine) | Oxidizes to Thiouric Acid |

| 1-Methyl-4-nitro-1H-imidazol-5-amine | Related Compound A | Hydrolysis Product (Imidazole) | UV Active, Polar |

| Thiamiprine | Related Compound G | Amino-derivative impurity | Structurally similar to AZA |

Diagram 1: Azathioprine Degradation Pathways

This diagram illustrates the cleavage points that extraction methods must control.

Caption: Mechanistic pathway showing the critical thioether cleavage of Azathioprine into Mercaptopurine and Related Compound A. Extraction conditions must avoid alkaline hydrolysis.

Critical Control Points (CCPs) for Extraction

Before beginning any protocol, the following variables must be strictly controlled to ensure Scientific Integrity :

-

pH Sensitivity: AZA hydrolyzes rapidly in strong alkali (0.1 N NaOH). While ammonia is often used to solubilize AZA, exposure time must be minimized. Recommendation: Use weak ammonium hydroxide only if necessary, or maintain neutral/acidic pH for impurity profiling.

-

Photosensitivity: AZA photodegrades to inorganic sulfate and unidentified polymers. Protocol: All extractions must be performed under amber light or in amber glassware.

-

Solvent Choice:

Experimental Protocols